Lutetium Lu 177 PP-F11N

Description

Contextualization of Targeted Radionuclide Therapy (TRT) Principles

Targeted Radionuclide Therapy (TRT), also known as radioligand therapy (RLT), is a cancer treatment modality that delivers radioactive isotopes directly to tumors. openmedscience.comutoronto.canumberanalytics.com This precision is achieved by attaching a radioactive atom (radionuclide) to a targeting molecule, such as a peptide or antibody, that has a high affinity for specific receptors overexpressed on the surface of cancer cells. numberanalytics.comnumberanalytics.com

The fundamental principle of TRT is to maximize the radiation dose to cancerous tissues while minimizing exposure and damage to surrounding healthy cells. openmedscience.comopenmedscience.com Once administered, the radiopharmaceutical circulates in the body and binds to its target receptors on tumor cells. nih.gov The bound agent is then often internalized by the cancer cell. nih.gov The attached radionuclide subsequently decays, emitting particles (such as beta or alpha particles) that deposit their energy within a short range, damaging the DNA of the cancer cell and leading to its death. numberanalytics.comnumberanalytics.com This targeted delivery and localized radiation effect form the cornerstone of TRT's therapeutic strategy. nih.gov

Different radionuclides are used in TRT, chosen for their specific properties like the type of radiation they emit and their half-life. openmedscience.comnumberanalytics.com Lutetium-177, for example, is a beta-emitter with a physical half-life of 6.65 days and also emits gamma radiation, which allows for imaging. numberanalytics.comnih.gov This dual capability is central to the "theranostic" approach, where the same agent can be used for both diagnosis (to see if the target is present) and therapy (to treat the cancer). thno.org

Overview of Cholecystokinin-2 Receptor (CCK2R) Targeting Strategies

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, has been identified as a promising molecular target for TRT. thno.orgsnmjournals.orgmdpi.com The rationale for targeting CCK2R is its high level of expression in several types of tumors compared to most normal tissues. thno.orgnih.gov Tumors that have been shown to express CCK2R at high incidence and density include medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and certain neuroendocrine tumors. mdpi.comencyclopedia.pub The significant difference in receptor density between malignant and healthy tissues provides a therapeutic window for targeting these cancers. thno.org

The strategy involves using synthetic analogs of the natural ligands for CCK2R, such as gastrin or cholecystokinin (B1591339). mdpi.comnih.gov These peptide analogs are modified to improve their stability and pharmacokinetic properties and are then linked to a chelator molecule, like DOTA, which securely holds the radioactive metal ion (e.g., Lutetium-177). universimed.com When this radiolabeled peptide is administered, it selectively binds to the CCK2R on tumor cells, facilitating the delivery of a cytotoxic radiation dose. snmjournals.orguniversimed.com

Over the past two decades, various radiolabeled gastrin analogs have been developed for this purpose. thno.orgnih.gov However, early clinical development faced challenges, including high uptake of the radiopharmaceuticals in the kidneys, which could lead to toxicity, and low metabolic stability of the peptides in vivo. nih.govnih.gov These limitations spurred further research to engineer improved CCK2R-targeting radioligands. nih.gov

Rationale for Lutetium Lu 177 PP-F11N Development within Receptor-Targeted Radioligands

The development of this compound was driven by the need to overcome the limitations of earlier CCK2R-targeting radiopharmaceuticals. nih.govuniversimed.com PP-F11N is a modified and stabilized analog of minigastrin, designed for improved performance in a clinical setting. universimed.comcore.ac.uk

Key modifications in the peptide sequence of PP-F11N (DOTA-(DGlu)6-Ala-Tyr-Gly-Trp-Nle-Asp-PheNH2) were introduced to enhance its properties. core.ac.uk To address the issue of oxidation, the methionine residue in the original peptide sequence was replaced by the non-oxidizable amino acid norleucine (Nle), without altering the peptide's binding affinity. universimed.com Additionally, the introduction of a chain of D-amino acids was aimed at improving pharmacokinetics, particularly to reduce the high kidney retention observed with previous agents. universimed.com

Lutetium-177 was selected as the radionuclide for its favorable characteristics. It is a beta-emitter with sufficient energy to kill tumor cells and a tissue penetration range of about 2 mm, which helps to target tumor deposits while sparing nearby healthy tissue. nih.govnih.gov Its gamma emissions also enable scintigraphic imaging, allowing for dosimetry and treatment monitoring. nih.govcore.ac.uk

Research comparing newer CCK2R-targeting agents has highlighted the importance of stability and cellular uptake. For instance, a study developing an enhanced version of PP-F11N, called INER-PP-F11N, demonstrated the impact of further modifications.

Cellular Internalization of Lutetium-177 Labeled CCK2R Derivatives

This table shows the percentage of the administered dose per 1 million cells (%IA/10⁶ cells) that was internalized by A431-CCK2R(+) cells after 4 hours of incubation.

| Compound | Internalization (%IA/10⁶ cells) at 4h |

|---|---|

| [¹⁷⁷Lu]Lu-DOTA-PP-F11N | 16.53 ± 1.25 |

| [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-1 | 20.94 ± 1.15 |

| [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-2 | 18.79 ± 0.67 |

Data derived from a study comparing PP-F11N with newer derivatives containing an albumin-binding domain. mdpi.com

The development of [¹⁷⁷Lu]Lu-PP-F11N also focused on achieving high stability. A newer derivative, INER-PP-F11N, showed very high metabolic stability compared to the parent compound when incubated in human serum.

Metabolic Stability of Lutetium-177 Labeled CCK2R Derivatives

This table presents the metabolic stability of different Lu-177 labeled compounds after incubation at 37°C in fetal bovine serum (FBS) for 144 hours.

| Compound | Metabolic Stability at 144h |

|---|---|

| [¹⁷⁷Lu]Lu-DOTA-PP-F11N | 56.4 ± 0.1% |

| [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-1 | >99% |

| [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-2 | >99% |

Data derived from a study comparing PP-F11N with newer derivatives containing an albumin-binding domain. mdpi.com

Collectively, the rationale for developing this compound was to create a more effective and safer radiopharmaceutical for targeting CCK2R-expressing tumors, such as MTC, by improving upon the stability and pharmacokinetic profile of earlier agents. universimed.comcore.ac.uk First-in-human studies have shown that ¹⁷⁷Lu-PP-F11N accumulates specifically in MTC tissue at levels potentially sufficient for a therapeutic effect, with a favorable biodistribution profile characterized by low kidney and bone marrow radiation dose. core.ac.uk

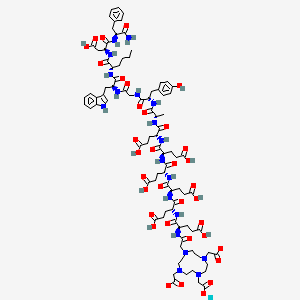

Structure

2D Structure

Properties

CAS No. |

1771736-69-6 |

|---|---|

Molecular Formula |

C90H120LuN19O35 |

Molecular Weight |

2205.0 g/mol |

IUPAC Name |

2-[4-[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+) |

InChI |

InChI=1S/C90H123N19O35.Lu/c1-3-4-13-56(83(137)105-66(42-75(125)126)90(144)103-63(79(91)133)39-50-10-6-5-7-11-50)97-89(143)65(41-52-43-92-55-14-9-8-12-54(52)55)96-67(111)44-93-81(135)64(40-51-15-17-53(110)18-16-51)104-80(134)49(2)94-82(136)58(20-26-70(115)116)98-85(139)60(22-28-72(119)120)100-87(141)62(24-30-74(123)124)102-88(142)61(23-29-73(121)122)101-86(140)59(21-27-71(117)118)99-84(138)57(19-25-69(113)114)95-68(112)45-106-31-33-107(46-76(127)128)35-37-109(48-78(131)132)38-36-108(34-32-106)47-77(129)130;/h5-12,14-18,43,49,56-66,92,110H,3-4,13,19-42,44-48H2,1-2H3,(H2,91,133)(H,93,135)(H,94,136)(H,95,112)(H,96,111)(H,97,143)(H,98,139)(H,99,138)(H,100,141)(H,101,140)(H,102,142)(H,103,144)(H,104,134)(H,105,137)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132);/q;+3/p-3/t49-,56-,57+,58+,59+,60+,61+,62+,63-,64-,65-,66-;/m0./s1/i;1+2 |

InChI Key |

DTEPIUGEQLNRHF-XMGMVKEQSA-K |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[177Lu+3] |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Lu+3] |

Origin of Product |

United States |

Radiochemistry and Synthesis Methodologies

Precursor Peptide Design and Structural Modifications

The efficacy of [¹⁷⁷Lu]Lu-DOTA-PP-F11N is fundamentally linked to the intricate design of its precursor peptide, PP-F11N. This peptide is a derivative of minigastrin, modified to enhance stability, receptor affinity, and pharmacokinetic properties. nih.gov

DOTA Chelator Conjugation and Ligand Design

The precursor peptide PP-F11N incorporates a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) moiety at its N-terminal end. core.ac.uknih.gov DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with various radiometals, including Lutetium-177. core.ac.uk This stable chelation is critical to prevent the release of the radionuclide in vivo, which could lead to non-specific radiation exposure to healthy tissues. The DOTA-peptide conjugate is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where the DOTA moiety is coupled to the N-terminus of the assembled peptide chain. nih.gov

Optimization of Amino Acid Sequence for Enhanced Performance

The amino acid sequence of PP-F11N has been systematically optimized to improve its biological performance compared to earlier minigastrin analogs.

Integration of Hexa-D-Glutamate Linkers

A key modification in PP-F11N is the inclusion of a hexa-D-glutamate ((dGlu)₆) linker at the N-terminus, just after the DOTA chelator. nih.govnih.gov Early minigastrin analogs used a chain of L-glutamic acid residues, which led to high kidney uptake. nih.gov The substitution with a chain of six D-glutamic acid residues was a crucial step that enhanced the metabolic stability of the peptide against enzymatic degradation. thno.orgnih.gov This modification resulted in more favorable pharmacokinetics, including reduced renal retention, without compromising its targeting ability. nih.govnih.gov

Substitution of Methionine with Norleucine

| Modification | Precursor Compound | Resulting Compound | Purpose |

| Chelator Conjugation | (dGlu)₆-...-NH₂ | DOTA-(dGlu)₆-...-NH₂ | Stable chelation of ¹⁷⁷Lu |

| Linker Isomerism | DOTA-(lGlu)₆-...-NH₂ | DOTA-(dGlu)₆-...-NH₂ | Enhance metabolic stability, reduce kidney uptake nih.govthno.orgnih.gov |

| Amino Acid Substitution | DOTA-(dGlu)₆-...-Met-...-NH₂ (PP-F11) | DOTA-(dGlu)₆-...-Nle-...-NH₂ (PP-F11N) | Prevent oxidation, increase chemical stability snmjournals.orgnih.govsnmjournals.org |

Introduction of Novel Moieties for Pharmacokinetic Modulation

Further research has explored the introduction of additional chemical groups to the PP-F11N backbone to fine-tune its pharmacokinetic profile.

Incorporation of SiFA Moieties

One significant area of research has been the incorporation of a silicon-based fluoride (B91410) acceptor (SiFA) into the hexa-D-glutamate chain of DOTA-PP-F11N. mdpi.comnih.govsemanticscholar.org This modification creates a "radiohybrid" (rh) compound, which can be labeled with either ¹⁷⁷Lu for therapy or the positron-emitter Fluorine-18 (¹⁸F) for PET imaging. mdpi.comnih.gov The SiFA group was introduced to compensate for the high hydrophilicity of [¹⁷⁷Lu]Lu-DOTA-PP-F11N, which leads to very rapid renal clearance. semanticscholar.orgnih.gov

The introduction of the lipophilic SiFA moiety led to several changes in the compound's properties:

Increased Lipophilicity: The logD₇.₄ value, a measure of lipophilicity, increased significantly for the SiFA-containing analogs compared to the parent compound. mdpi.comsemanticscholar.org

Altered Pharmacokinetics: This increased lipophilicity resulted in a decelerated blood clearance. mdpi.comnih.gov

Improved Tumor Retention: Consequently, the SiFA-modified compounds showed a three- to eight-fold increase in activity levels in tumors at 24 hours post-injection compared to [¹⁷⁷Lu]Lu-DOTA-PP-F11N. mdpi.comnih.govsemanticscholar.org

Increased Kidney Retention: However, this modification also led to a noticeable increase in kidney retention, which requires further optimization. mdpi.comnih.govsemanticscholar.org

Research has also shown that the position of the SiFA moiety within the glutamate (B1630785) linker is important; as the distance between the SiFA group and the receptor-binding amino acid sequence increases, the CCK-2R affinity improves. mdpi.comsemanticscholar.org

| Compound | CCK-2R Affinity (IC₅₀, nM) | Lipophilicity (logD₇.₄) | Tumor Uptake (%ID/g at 24h) | Kidney Uptake (%ID/g at 24h) |

|---|---|---|---|---|

| [¹⁷⁷Lu]Lu-DOTA-PP-F11N | 11-13 | -4 or lower | 1.8 ± 0.8 | 3.08 ± 0.51 |

| [¹⁷⁷Lu]Lu-(R)-DOTAGA-rhCCK-9 (α-linked) | ~65 | -2.9 to -1.7 | ~6.0 | 84.4 ± 22.7 |

| [¹⁷⁷Lu]Lu-(R)-DOTAGA-rhCCK-16 (γ-linked) | ~26 | -2.9 to -1.7 | 15.7 ± 3.3 | 85.5 ± 11.3 |

Table comparing in vitro and in vivo data for [¹⁷⁷Lu]Lu-DOTA-PP-F11N and its SiFA-modified radiohybrid (rh) derivatives. mdpi.comsemanticscholar.org

Compound Names Table

| Abbreviation / Code Name | Full Chemical Name / Description |

| [¹⁷⁷Lu]Lu-DOTA-PP-F11N | Lutetium-177-DOTA-(dGlu)₆-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH₂ |

| PP-F11N | DOTA-(dGlu)₆-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH₂ |

| PP-F11 / CP04 | DOTA-(dGlu)₆-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| (R)-DOTAGA | 2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid |

| SiFA | Silicon-based fluoride acceptor |

| [¹⁷⁷Lu]Lu-(R)-DOTAGA-rhCCK-9 | A radiohybrid derivative of PP-F11N with a SiFA moiety in an α-linked D-glutamate chain |

| [¹⁷⁷Lu]Lu-(R)-DOTAGA-rhCCK-16 | A radiohybrid derivative of PP-F11N with a SiFA moiety in a γ-linked D-glutamate chain |

| [¹⁷⁷Lu]Lu-CP04 | Lutetium-177-DOTA-(dGlu)₆-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ |

| [natLu]Lu-DOTA-MGS5 | A minigastrin analog used for competition studies |

| [¹⁷⁷Lu]Lu-DOTA-MG11 | Lutetium-177-DOTA-dGlu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ |

| INER-PP-F11N-1 | DOTA-Lys(-4-TBA)-6-AMBA-(Glu)₆-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH₂ |

| INER-PP-F11N-2 | DOTA-Lys(-4-TBA)-AHA-(Glu)₆-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH₂ |

| DOTA-CCK-66 | DOTA-γ-glu-PEG₃-Trp-(N-Me)Nle-Asp-1-Nal-NH₂ |

| DOTA-MGS5 | DOTA-DGlu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH₂ |

| Nle | Norleucine |

| dGlu | D-Glutamic acid |

| Met | Methionine |

| ¹⁷⁷LuCl₃ | Lutetium-177 chloride |

Radiopharmaceutical Production Protocols

The production of Lutetium Lu 177 PP-F11N for clinical and preclinical use follows a stringent and well-defined protocol to ensure the final product's quality, purity, and stability. This process involves the precise radiolabeling of the precursor peptide followed by rigorous purification and quality control measures.

Lutetium-177 Radiolabeling Procedures

The synthesis of this compound involves the chelation of the radionuclide Lutetium-177 by the DOTA moiety of the precursor peptide, PP-F11N. snmjournals.org This peptide is a gastrin analog designed to target the cholecystokinin-2 (CCK-2) receptor, which is overexpressed in various tumors. cancer.gov

The radiolabeling process is often carried out in an automated synthesis module to ensure consistency and radiation safety. snmjournals.org A typical reaction mixture includes the GMP-grade precursor peptide PP-F11N, no-carrier-added Lutetium-177 chloride ([¹⁷⁷Lu]LuCl₃), and a buffer system. snmjournals.org One established method utilizes an aqueous 0.25 M ammonium (B1175870) acetate (B1210297) buffer with a pH of 5.5. snmjournals.orgnih.gov To prevent radiolysis of the peptide, a radioprotectant such as sodium ascorbate (B8700270) is commonly added to the reaction mixture. snmjournals.orgnih.gov

The reaction is temperature-dependent, with incubation at elevated temperatures facilitating efficient labeling. For instance, one protocol specifies incubating the reaction mixture at 60°C for 40 minutes. snmjournals.orgnih.gov Another protocol details labeling at 90°C for 15 minutes. mdpi.com The amount of precursor peptide and radionuclide are carefully controlled. In one study, 100 µg of PP-F11N was incubated with 1.7 GBq of Lutetium-177. snmjournals.orgnih.gov Another study used 83 nmol of PP-F11N with 2 GBq of [¹⁷⁷Lu]Lu. mdpi.com

Following the incubation period, a chelating agent like EDTA or DTPA may be added to complex any remaining free Lutetium-177, preventing its non-specific binding in vivo. nih.govmdpi.com

Table 1: Representative Radiolabeling Parameters for [¹⁷⁷Lu]Lu-PP-F11N

| Parameter | Value | Reference |

| Precursor | PP-F11N (DOTA-(DGlu)6-Ala-Tyr-Gly-Trp-Nle-Asp-PheNH2) | snmjournals.orgnih.gov |

| Radionuclide | No-carrier-added [¹⁷⁷Lu]LuCl₃ | snmjournals.org |

| Buffer | 0.25 M Ammonium Acetate (pH 5.5) | snmjournals.orgnih.gov |

| Incubation Temperature | 60°C or 90°C | snmjournals.orgnih.govmdpi.com |

| Incubation Time | 15 - 40 minutes | snmjournals.orgnih.govmdpi.com |

| Radioprotectant | Sodium Ascorbate | snmjournals.orgnih.gov |

Radiochemical Purity Assessment and Purification Techniques

After the radiolabeling reaction, it is imperative to purify the [¹⁷⁷Lu]Lu-PP-F11N and assess its radiochemical purity to ensure that the final product meets the required specifications for clinical use.

Purification is commonly achieved using solid-phase extraction cartridges. A C18 Sep-Pak column is frequently employed to separate the labeled peptide from unreacted [¹⁷⁷Lu]LuCl₃ and other impurities. snmjournals.orgnih.gov The purified product is then passed through a sterile filter to ensure sterility before being formulated in a suitable solution for administration, such as 0.9% saline. snmjournals.orgnih.gov

The radiochemical purity of the final product is a critical quality control parameter. High-performance liquid chromatography (HPLC) is a standard method for this assessment, allowing for the separation and quantification of [¹⁷⁷Lu]Lu-PP-F11N, free [¹⁷⁷Lu]Lu, and any radiolabeled impurities. mdpi.com Another technique used is instant thin-layer chromatography (iTLC) with silica (B1680970) gel strips, which can provide a rapid assessment of labeling efficiency. mdpi.com

For clinical applications, the radiochemical purity of [¹⁷⁷Lu]Lu-PP-F11N is required to be high, typically ≥95%. snmjournals.orgnih.gov The final product specifications also set limits on other potential impurities, such as [¹⁷⁷Lu]Lu-DTPA (≤2%). snmjournals.orgnih.gov The stability of the radiolabeled compound is also evaluated over time. Studies have shown that [¹⁷⁷Lu]Lu-DOTA-PP-F11N can exhibit high metabolic stability. mdpi.com

Table 2: Quality Control Specifications for [¹⁷⁷Lu]Lu-PP-F11N

| Parameter | Specification | Analytical Method | Reference |

| Radiochemical Purity | ≥95% | HPLC, iTLC | snmjournals.orgnih.govsnmjournals.org |

| [¹⁷⁷Lu]Lu-DTPA | ≤2% | Not Specified | snmjournals.orgnih.gov |

| Peptide Content | < 100 µg | Not Specified | snmjournals.orgnih.gov |

| Endotoxins | ≤ 175 EU | Not Specified | snmjournals.orgnih.gov |

In Vitro Research Paradigms and Molecular Mechanisms

Receptor Binding and Affinity Studies

The efficacy of Lutetium Lu 177 PP-F11N is critically dependent on its ability to bind with high affinity and specificity to the CCK2R on tumor cells.

Competitive Binding Assays on CCK2R-Expressing Cell Lines

Competitive binding assays are instrumental in determining the specificity of this compound for its target. These experiments are typically conducted using human epidermoid carcinoma A431 cells that have been genetically engineered to express the human CCK2R (A431-CCK2R). researchgate.net As a negative control, the same cell line without the CCK2R (A431-CCK2R (-)) is used. mdpi.com Studies have demonstrated that this compound specifically binds to CCK2R-expressing cells. mdpi.com In contrast, no significant binding is observed in the CCK2R-negative cells, confirming the receptor-mediated nature of the interaction. mdpi.com

Determination of Receptor Affinity Constants

While specific inhibitory concentration (IC50) values for this compound are not extensively detailed in the provided search results, related minigastrin analogs have been shown to exhibit IC50 values in the low nanomolar range, indicating high binding affinity for the CCK2R. researchgate.net The affinity of these compounds is crucial for their ability to be retained at the tumor site and deliver a therapeutic dose of radiation.

Comparative Receptor Binding Profiles with Related Analogs

To improve the therapeutic properties of this compound, such as reducing kidney and gastrointestinal toxicity while enhancing tumor accumulation, structural modifications have been explored. mdpi.com Two such analogs, INER-PP-F11N-1 and INER-PP-F11N-2, were developed by incorporating albumin-binding motifs. mdpi.com

Comparative studies have shown that these modified analogs exhibit enhanced binding to CCK2R-expressing cells compared to the parent compound, this compound. mdpi.com The surface binding activity of all three compounds in A431-CCK2R (+) cells increased when the incubation time was extended from 1 to 4 hours. mdpi.com

| Compound | 1 hour Incubation | 4 hours Incubation |

|---|---|---|

| [¹⁷⁷Lu]Lu-DOTA-PP-F11N | 6.60 ± 0.17 | 11.51 ± 3.16 |

| [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-1 | 5.93 ± 1.68 | 14.57 ± 4.06 |

| [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-2 | 5.51 ± 0.45 | 8.11 ± 2.65 |

Cellular Internalization Dynamics

Following receptor binding, the radiopharmaceutical is internalized by the cell, a critical step for delivering the cytotoxic radiation payload to the cell's interior, leading to cell death.

Kinetics of CCK2R-Mediated Internalization

The internalization of this compound and its analogs is a time-dependent process. mdpi.com Studies have shown that extending the incubation period from 1 to 4 hours significantly enhances the internalization of the radiolabeled compounds into A431-CCK2R (+) cells. mdpi.com This indicates a continuous and active uptake process mediated by the CCK2R. The internalization process is crucial as it leads to the retention of the radionuclide within the tumor cell, thereby increasing the absorbed radiation dose.

Quantitative Analysis of Intracellular Accumulation

Quantitative analyses have revealed that the structural modifications in the INER-PP-F11N analogs not only improve binding but also lead to a higher intracellular accumulation compared to this compound. mdpi.com Specifically, [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-1 and [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-2 enhanced the internalization activity in A431 CCK2R (+) cells by 26.7% and 13.7%, respectively, compared to the conventional [¹⁷⁷Lu]Lu-DOTA-PP-F11N. mdpi.com This suggests that the modifications improve receptor-mediated uptake. mdpi.com

| Compound | 1 hour Incubation | 4 hours Incubation |

|---|---|---|

| [¹⁷⁷Lu]Lu-DOTA-PP-F11N | 37.37 ± 3.04 | 71.44 ± 3.52 |

| [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-1 | 45.32 ± 6.12 | 90.49 ± 5.65 |

| [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-2 | 41.58 ± 3.46 | 81.26 ± 7.27 |

In Vitro Metabolic Stability Investigations

The efficacy of a radiolabeled peptide is intrinsically linked to its stability in biological environments. In vitro studies are crucial to predict its in vivo behavior, including its ability to reach the target tissue intact.

Assessment of Enzymatic Degradation in Biological Matrices (e.g., human serum, organ homogenates)

The metabolic stability of radiolabeled peptides is a critical factor for their successful application in vivo. Studies on analogous Lutetium-177 labeled peptide compounds provide insight into the expected behavior of this compound. For instance, a novel 177Lu-labeled DOTA-peptide analog targeting the CCK2R demonstrated high stability in human serum, with over 96% of the peptide remaining intact after 24 hours of incubation. mdpi.com However, the stability was markedly lower in organ homogenates, which mimic the enzymatic environment of tissues. In rat liver homogenate, the intact radiopeptide decreased to approximately 53% after 2 hours, and in kidney homogenate, a more rapid degradation was observed, with about 44% remaining intact after just 30 minutes. mdpi.com This suggests that the kidneys and liver are primary sites of metabolism for these types of radiopharmaceuticals. mdpi.com

Strategies to improve metabolic stability have been a key area of research. Modifications to the peptide sequence, such as the introduction of proline, have been shown to increase resistance to enzymatic degradation in both liver and kidney homogenates for related DOTA-peptides. acs.org The choice of chelator and the specific activity of the radiolabel can also influence stability. snmjournals.org

| Biological Matrix | Time Point | Percentage of Intact Peptide (%) | Reference |

| Human Serum | 24 h | 96.2 ± 1.3 | mdpi.com |

| Rat Liver Homogenate | 30 min | 83.6 ± 0.2 | mdpi.com |

| Rat Liver Homogenate | 2 h | 52.9 ± 2.0 | mdpi.com |

| Rat Kidney Homogenate | 20 min | 65.6 ± 2.8 | mdpi.com |

| Rat Kidney Homogenate | 30 min | 43.9 ± 1.0 | mdpi.com |

Identification and Characterization of Metabolites

Analysis of the degradation products, or metabolites, is essential to understand the metabolic pathways and the potential for off-target effects. For a related 177Lu-labeled CCK2R targeting peptide, metabolites found in liver homogenates were similar to those observed in blood, while metabolites in kidney homogenates corresponded to those found in urine. mdpi.com This indicates that the peptide undergoes different metabolic processes in the liver and kidneys. mdpi.com High-performance liquid chromatography (HPLC) is a key technique used to separate and identify these radiometabolites. mdpi.comsemanticscholar.org

Studies on gastrin-releasing peptide receptor (GRPR) agonists, another class of radiolabeled peptides, have identified that the primary metabolic pathway is the hydrolysis of peptide bonds at specific locations, such as between tryptophan and alanine (B10760859) residues. snmjournals.org Furthermore, for some agonists, a unique metabolite resulting from the hydrolysis of the C-terminal amide has been identified. snmjournals.org The hydrophilicity of the resulting metabolites can also be characterized, which influences their clearance from the body. mdpi.com

Cellular Responses to Internal Radiation Exposure

The therapeutic effect of this compound stems from the localized delivery of beta radiation to tumor cells. Understanding the cellular responses to this internal radiation is crucial for optimizing treatment efficacy. While direct studies on this compound are limited, research on other 177Lu-labeled peptides, such as 177Lu-DOTATATE, provides a strong framework for the expected radiobiological effects.

Comparative Radiobiological Analysis with External Beam Radiation

Internal radiotherapy with 177Lu-labeled peptides and external beam radiation therapy (EBRT) both aim to kill cancer cells through radiation-induced damage, but they differ significantly in their delivery and dose rate. Studies comparing 177Lu-DOTATATE with EBRT have shown that while both induce similar radiobiological effects, the extent and kinetics can vary. nih.gov EBRT often leads to a more immediate and pronounced effect on cell survival and apoptosis induction compared to the continuous, low-dose-rate irradiation from 177Lu-DOTATATE. nih.gov

Interestingly, the relative radiosensitivity of cell lines to 177Lu-DOTATATE does not always correlate directly with their sensitivity to EBRT, suggesting that different underlying mechanisms may be at play. nih.gov The in vitro relative biological effectiveness (RBE) of 177Lu-DOTATATE has been observed to be lower than that of EBRT, meaning a higher absorbed dose of the radiopharmaceutical is required to achieve the same biological effect. nih.gov

Induction of DNA Damage Response Pathways

The primary mechanism by which ionizing radiation kills cells is through the induction of DNA damage, particularly DNA double-strand breaks (DSBs). mdpi.com Following irradiation with 177Lu-labeled peptides, cells activate complex DNA damage response (DDR) pathways to repair this damage. A key marker of DSBs is the phosphorylation of the histone variant H2AX, forming γH2AX foci at the site of damage. snmjournals.orgresearchgate.net

Studies on 177Lu-DOTATATE have demonstrated a time-dependent increase in the number of γH2AX and 53BP1 foci, another DDR protein, in cancer cells following treatment. researchgate.netnih.gov The kinetics of γH2AX formation and resolution after internal irradiation are more complex than those following acute external radiation, reflecting the continuous nature of the radiation exposure from the decaying radionuclide. snmjournals.org The persistence of these foci can be indicative of unresolved DNA damage, which can lead to cell death or senescence. thno.org

Differential Modulation of Cellular Signaling Cascades (e.g., EGFR, MAPK, Integrin)

The cellular response to radiation from 177Lu-labeled peptides extends beyond the immediate DNA damage response and involves the modulation of various signaling cascades that control cell survival, proliferation, and death. The p53 tumor suppressor pathway is a critical component of the DDR, and its activation can lead to cell cycle arrest or apoptosis. nih.gov

Strategies for Enhanced Cellular Uptake and Receptor Levels

To improve the therapeutic window of this compound, which targets the cholecystokinin (B1591339) B receptor (CCKBR) on cancer cells, scientists are investigating methods to increase its tumor-specific accumulation. thno.orgnih.gov A high tumor-to-healthy-tissue ratio is crucial for effective and safe peptide receptor radionuclide therapy (PRRT). nih.gov

Kinase Inhibitor Library Screening for Modulators of Radioligand Internalization

In a bid to identify pathways that influence the internalization of ¹⁷⁷Lu-PP-F11N, researchers have utilized a kinase inhibitor library. thno.org This high-throughput screening approach involves treating cancer cells with a diverse collection of small molecule kinase inhibitors to observe their effects on the uptake of the radioligand.

A study employing a library of 80 kinase inhibitors on A431/CCKBR cells (human epidermoid carcinoma cells transfected to express CCKBR) identified three compounds that significantly increased the cellular uptake of [¹⁷⁷Lu]Lu-PP-F11N by 24-26% compared to untreated cells. thno.org These inhibitors were BML-257, SC-514, and rapamycin (B549165). thno.org Importantly, these compounds did not significantly alter cell proliferation, indicating that the enhanced uptake was not merely a result of increased cell numbers. thno.org

Validation experiments confirmed these findings, with the inhibitors increasing cellular uptake of the radioligand by 11-27%. thno.org Notably, two of the identified inhibitors, BML-257 and rapamycin, are known to target the AKT/mTORC1 pathway, pointing towards a critical role for this signaling cascade in modulating radioligand internalization. thno.org

| Kinase Inhibitor | Target(s) | Observed Effect on [¹⁷⁷Lu]Lu-PP-F11N Uptake | Reference |

| BML-257 | AKT/mTORC1 pathway | Increased uptake by 24-26% | thno.org |

| SC-514 | IKKβ | Increased uptake by 24-26% | thno.org |

| Rapamycin | mTORC1 | Increased uptake by 24-26% | thno.org |

| This table summarizes the findings from a kinase inhibitor library screen aimed at identifying modulators of [¹⁷⁷Lu]Lu-PP-F11N cellular uptake. |

Role of Mammalian Target of Rapamycin Complex 1 (mTORC1) Inhibition in Receptor Expression

The discovery that inhibitors of the mTORC1 pathway enhance [¹⁷⁷Lu]Lu-PP-F11N uptake prompted further investigation into the underlying molecular mechanisms. thno.orgnih.gov The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism and is often hyperactivated in cancer. nih.goversnet.orgmdpi.com

Pharmacological inhibition of mTORC1 using clinically approved drugs like RAD001 (Everolimus) and the diabetes medication metformin, which indirectly inhibits mTORC1, was found to increase the internalization of [¹⁷⁷Lu]Lu-PP-F11N in both A431/CCKBR cells and AR42J cells (a rat pancreatic acinar cell line that naturally expresses CCKBR). thno.orgnih.gov

Crucially, analysis of protein lysates from cells treated with RAD001 revealed a significant 2.2-fold increase in the protein levels of the CCKBR. nih.gov This finding strongly suggests that mTORC1 inhibition enhances the uptake of [¹⁷⁷Lu]Lu-PP-F11N by upregulating the expression of its target receptor on the cancer cell surface. nih.govmdpi.comnih.gov Western blot analysis confirmed the inhibition of the mTORC1 pathway through the lack of phosphorylation of the ribosomal protein S6, a downstream target of mTORC1. thno.orgnih.gov

These preclinical findings highlight a promising strategy to improve the efficacy of PRRT with [¹⁷⁷Lu]Lu-PP-F11N. nih.govmdpi.com By combining the radioligand with mTORC1 inhibitors, it may be possible to significantly boost the radiation dose delivered to tumors, thereby enhancing the therapeutic effect. mdpi.comnih.gov

| mTORC1 Inhibitor | Mechanism of Action | Effect on CCKBR Expression | Effect on [¹⁷⁷Lu]Lu-PP-F11N Internalization | Reference |

| RAD001 (Everolimus) | Allosteric mTORC1 inhibitor | Increased CCKBR protein levels (2.2-fold) | Increased internalization | thno.orgnih.gov |

| Metformin | Indirectly inhibits mTORC1 via AMPK activation | - | Increased internalization | thno.orgnih.gov |

| Rapamycin | Inhibits mTORC1 | - | Increased uptake | thno.org |

| This table details the effects of specific mTORC1 inhibitors on CCKBR expression and the internalization of [¹⁷⁷Lu]Lu-PP-F11N. |

Preclinical in Vivo Research and Evaluation

Establishment and Characterization of Relevant Animal Models

The in vivo evaluation of Lutetium Lu 177 PP-F11N has predominantly utilized xenograft mouse models, which are crucial for assessing the compound's potential as a therapeutic agent. These models involve the implantation of human cancer cells that express the cholecystokinin-2 receptor (CCK2R), the target for this compound.

A431/CCKBR: This model is established by implanting human epidermoid carcinoma A431 cells that have been transfected to express the human CCK2R (also known as CCKBR) into nude mice. thno.orgnih.govnih.gov This model has been extensively used for the preclinical assessment of various radiolabeled gastrin analogues, including this compound, to study their pharmacokinetics, biodistribution, and dosimetry. thno.org Studies have shown that this compound accumulates in A431/CCKBR xenografts. thno.orgsnmjournals.orgnih.gov However, the distribution of the radiotracer within these tumors can be inhomogeneous, which has been linked to central necrosis and hemorrhage in the xenografts. snmjournals.orgsnmjournals.org

AR42J: This model utilizes a rat pancreatic acinar cell line that naturally expresses the CCK2R. thno.orgnih.gov These cells are implanted into mice to create tumors for in vivo studies. mdpi.com The AR42J model serves as another important tool for evaluating the uptake and efficacy of CCK2R-targeting radiopharmaceuticals like this compound. thno.orgmdpi.comsemanticscholar.org

MZ-CRC-1: This is a human medullary thyroid carcinoma (MTC) cell line that endogenously expresses a high number of CCK2R binding sites. snmjournals.orgnih.govpatsnap.com Xenografts of MZ-CRC-1 in nude mice have demonstrated higher and more homogeneous uptake of this compound compared to the A431/CCKBR model. snmjournals.orgsnmjournals.org This difference is attributed to the higher density of CCK2R on MZ-CRC-1 cells. snmjournals.orgnih.govsnmjournals.org

Biodistribution and Pharmacokinetic Assessments in Animal Models

Biodistribution studies are fundamental to understanding how this compound is absorbed, distributed, metabolized, and excreted in the body. These studies provide critical data on tumor targeting and potential exposure of healthy organs.

Following intravenous administration in mice, this compound exhibits rapid clearance from the blood. mdpi.com One study reported that the whole-body activity decreased from 61.78% of the injected activity at 10 minutes post-injection to 12.27% at 1 hour post-injection. mdpi.com Another study in patients showed a biexponential blood clearance pattern with a rapid initial phase (α-phase half-life of about 11 minutes) and a slower second phase (β-phase half-life of approximately 162-163 minutes). snmjournals.orgnih.gov This indicates a fast initial distribution and subsequent elimination of the compound.

Studies in xenograft mouse models have provided detailed profiles of this compound uptake in various organs. snmjournals.orgnih.govmdpi.commdpi.com

Kidneys: The kidneys consistently show significant uptake, which is a common characteristic of radiolabeled peptides due to urinary excretion and tubular reabsorption. snmjournals.orgnih.govmdpi.com In one study, the kidney uptake was measured at 5.75 ± 1.56 %IA/g (percentage of injected activity per gram of tissue). snmjournals.org

Stomach: As the stomach physiologically expresses CCK2R, it also shows notable accumulation of the radiotracer. thno.orgsnmjournals.orgnih.gov The uptake in the stomach was recorded as 2.15 ± 0.83 %IA/g in one experiment. snmjournals.org This uptake in the stomach has been identified as a potential dose-limiting factor in clinical applications. snmjournals.orgnih.govsnmjournals.org

Other Organs: Uptake in other tissues such as the liver, lungs, spleen, and bone is generally low, contributing to a favorable low background signal. snmjournals.orgsnmjournals.orgmdpi.com

| Organ | Uptake (%IA/g ± SD) | Animal Model | Reference |

|---|---|---|---|

| Kidney | 5.75 ± 1.56 | A431-CCK2R(+) & MZ-CRC-1 xenografts | snmjournals.org |

| Stomach | 2.15 ± 0.83 | A431-CCK2R(+) & MZ-CRC-1 xenografts | snmjournals.org |

| Liver | 0.12 ± 0.02 | A431-CCK2R(+) & MZ-CRC-1 xenografts | snmjournals.org |

| Lung | 0.04 ± 0.02 | A431-CCK2R(+) & MZ-CRC-1 xenografts | snmjournals.org |

| Spleen | 0.05 ± 0.03 | A431-CCK2R(+) & MZ-CRC-1 xenografts | snmjournals.org |

| Bone | 0.22 ± 0.17 | A431-CCK2R(+) & MZ-CRC-1 xenografts | snmjournals.org |

High and sustained accumulation in tumor tissue is a key determinant of the therapeutic efficacy of a radiopharmaceutical.

Tumor Uptake Values: this compound has demonstrated significant tumor uptake in various xenograft models. In A431/CCKBR xenografts, uptake has been reported to be around 6.94 ± 0.82 %IA/g. snmjournals.orgnih.gov In MZ-CRC-1 xenografts, which have a higher CCK2R expression, the uptake was substantially higher, reaching 20.7 ± 1.71 %IA/g. snmjournals.orgnih.gov

Tumor Retention: The compound exhibits prolonged retention in tumors, which is advantageous for delivering a higher radiation dose to the cancer cells. mdpi.com This sustained retention, coupled with faster clearance from non-target tissues, contributes to a favorable tumor-to-organ dose ratio. mdpi.com

| Xenograft Model | Tumor Uptake (%IA/g ± SD) | Reference |

|---|---|---|

| A431/CCKBR | 6.94 ± 0.82 | snmjournals.orgnih.gov |

| MZ-CRC-1 | 20.7 ± 1.71 | snmjournals.orgnih.gov |

| AR42J | 1.8 ± 0.8 (at 24h p.i.) | mdpi.com |

Investigation of Co-Administered Agents on In Vivo Behavior

Protease Inhibitors: The in vivo stability of radiolabeled peptides can be a limiting factor. Studies have investigated the co-administration of protease inhibitors like phosphoramidon (B1677721) and thiorphan. snmjournals.orgnih.gov While these inhibitors significantly increased the tumor uptake of less stable minigastrin analogs, they had no significant positive effect, and in some cases even a slight reductive effect, on the tumor accumulation of the more stable this compound. snmjournals.orgnih.govpatsnap.com This suggests that this compound is inherently more resistant to in vivo enzymatic degradation. nih.govpatsnap.com

mTORC1 Inhibitors: Another strategy to enhance tumor uptake is to increase the expression of the target receptor on cancer cells. Pretreatment with the mTORC1 inhibitor RAD001 (Everolimus) has been shown to significantly increase the tumor-specific uptake of this compound in A431/CCKBR xenograft-bearing mice. thno.orgnih.gov In one study, a 5-day pretreatment with RAD001 resulted in a 1.79-fold increase in tumor uptake. thno.orgnih.gov This was confirmed by SPECT/CT imaging, which showed a 3.11-fold increase in the average concentration of the radiotracer in RAD001-treated tumors. thno.orgnih.gov Importantly, this enhanced uptake was specific to the tumor, with no significant changes in healthy organs. thno.org Metformin, another mTORC1 inhibitor, did not produce a statistically significant increase in tumor uptake in the same study. thno.orgnih.gov

Preclinical Combinatorial Therapeutic Strategies

Combining targeted radionuclide therapy with drugs that modulate cellular signaling pathways is a promising strategy to enhance therapeutic outcomes. Research has shown that inhibiting the mammalian target of rapamycin (B549165) complex 1 (mTORC1) with everolimus (B549166) (also known as RAD001) can improve the efficacy of [¹⁷⁷Lu]Lu-PP-F11N. mdpi.comethz.ch The underlying mechanism involves the upregulation of CCKBR expression on tumor cells following mTORC1 inhibition, which subsequently increases the internalization and tumor-specific uptake of the radiolabeled minigastrin analog. mdpi.comthno.orgresearchgate.net

In vitro, treating A431/CCKBR cells with RAD001 significantly increased the internalization of [¹⁷⁷Lu]Lu-PP-F11N to 24.3%, compared to 16.2% in untreated control cells. thno.org In vivo studies using A431/CCKBR xenograft mouse models confirmed this benefit. mdpi.com Biodistribution analysis revealed that RAD001 pretreatment increased the receptor-specific tumor uptake of [¹⁷⁷Lu]Lu-PP-F11N (from ~7% IA/g to ~11% IA/g) without affecting uptake in other tissues with physiological receptor expression, such as the gastrointestinal tract. researchgate.net

This enhanced uptake translated into superior therapeutic efficacy. mdpi.com Combination treatment with RAD001 and [¹⁷⁷Lu]Lu-PP-F11N resulted in significant inhibition of tumor growth and increased survival compared to either monotherapy alone. mdpi.comethz.ch This synergistic effect is attributed not only to the increased uptake of the radiopharmaceutical but also to the potential of everolimus to act as a radiosensitizer. thno.orgresearchgate.net

| Treatment Group | Average Tumor Volume (cm³) at Day 13 | Source |

|---|---|---|

| Control | 0.97 | mdpi.com |

| RAD001 alone | Significantly inhibited | mdpi.com |

| [¹⁷⁷Lu]Lu-PP-F11N alone | Significantly inhibited | mdpi.com |

| [¹⁷⁷Lu]Lu-PP-F11N + RAD001 | Significantly reduced vs. monotherapies | mdpi.com |

Comparative phosphoproteomic analyses have revealed that targeted radionuclide therapy with [¹⁷⁷Lu]Lu-PP-F11N robustly activates pro-survival signaling pathways, including the epidermal growth factor receptor (EGFR) pathway, as a resistance mechanism in cancer cells. nih.govnih.govresearchgate.net This finding provides a strong rationale for combining [¹⁷⁷Lu]Lu-PP-F11N with inhibitors of these pathways to achieve a radiosensitizing effect.

Studies have shown that inhibiting EGFR signaling can sensitize cancer cells to the effects of the radiolabeled minigastrin. nih.govnih.gov In vivo experiments using A431/CCKBR tumor-bearing nude mice demonstrated that combining [¹⁷⁷Lu]Lu-PP-F11N with the EGFR inhibitor erlotinib (B232) led to an increased therapeutic response. nih.govnih.govspringermedizin.de The combination treatment resulted in a significantly reduced tumor volume compared to the control group or either treatment alone. nih.govspringermedizin.de On the last day when all mice were alive, the average tumor volume in the combination group was 0.65 cm³, compared to 1.52 cm³ in the control group and 1.03 cm³ in the [¹⁷⁷Lu]Lu-PP-F11N monotherapy group. nih.govspringermedizin.de This enhanced tumor control also translated into a significant increase in median survival for the mice receiving the combination therapy. nih.govnih.gov These results pinpoint EGFR inhibition as a viable strategy to overcome radioresistance and improve the therapeutic efficacy of [¹⁷⁷Lu]Lu-PP-F11N. nih.govethz.ch

| Treatment Group | Average Tumor Volume (cm³) | Source |

|---|---|---|

| Control | 1.52 | nih.govspringermedizin.de |

| [¹⁷⁷Lu]Lu-PP-F11N alone | 1.03 | nih.govspringermedizin.de |

| Erlotinib alone | 1.15 | nih.govspringermedizin.de |

| [¹⁷⁷Lu]Lu-PP-F11N + Erlotinib | 0.65 | nih.govspringermedizin.de |

Comparative Preclinical Analysis with Related Minigastrin Analogs

The development of CCK2R-targeting radiopharmaceuticals has led to several minigastrin analogs. [¹⁷⁷Lu]Lu-PP-F11N (DOTA-(DGlu)₆-Ala-Tyr-Gly-Trp-Nle-Asp-PheNH₂) was developed to improve upon earlier versions like [¹⁷⁷Lu]Lu-DOTA-MG11 and [¹⁷⁷Lu]Lu-DOTA-PP-F11 (also known as CP04). nih.govnih.gov The key modification in PP-F11N is the replacement of the oxidation-sensitive methionine (Met) with norleucine (Nle), conferring greater chemical stability. nih.gov

Preclinical comparisons have shown that despite this stabilization, the tumor uptake of [¹⁷⁷Lu]Lu-PP-F11N is very similar to that of [¹⁷⁷Lu]Lu-PP-F11 in A431-CCK2R xenografts, with both showing uptakes of approximately 7% of the injected activity per gram (%IA/g) at 4 hours post-injection. nih.gov However, in the MZ-CRC-1 tumor model, [¹⁷⁷Lu]Lu-PP-F11N demonstrated a significantly higher tumor uptake (20.7 ± 1.71 %IA/g) compared to [¹⁷⁷Lu]Lu-DOTA-PP-F11 (11.2 ± 2.94 %IA/g). snmjournals.orgresearchgate.net The performance of [¹⁷⁷Lu]Lu-PP-F11N without protease inhibitors was found to be as effective as the less stable [¹⁷⁷Lu]Lu-DOTA-MG11 combined with inhibitors, simplifying its potential clinical application. snmjournals.orgresearchgate.net

More recently developed analogs, such as DOTA-MGS5, have shown further improvements. In A431-CCK2R xenograft models, [¹⁷⁷Lu]Lu-DOTA-MGS5 demonstrated a tumor uptake of over 20% IA/g, a nearly threefold improvement compared to [¹⁷⁷Lu]Lu-PP-F11N (~6.9% IA/g). mdpi.comnih.gov DOTA-MGS5 also exhibited an improved tumor-to-kidney ratio compared to both [¹¹¹In]In-CP04 and [¹⁷⁷Lu]Lu-PP-F11N, marking it as a promising candidate for future clinical translation. nih.gov

| Radiolabeled Analog | Tumor Model | Tumor Uptake (%IA/g at 4h p.i.) | Source |

|---|---|---|---|

| [¹⁷⁷Lu]Lu-DOTA-MG11 | A431-CCK2R | 6.70 ± 0.56 | snmjournals.org |

| [¹⁷⁷Lu]Lu-DOTA-PP-F11 (CP04) | A431-CCK2R | ~7.0 | nih.govsemanticscholar.org |

| [¹⁷⁷Lu]Lu-PP-F11N | A431-CCK2R | 6.94 ± 0.82 | snmjournals.orgresearchgate.netnih.gov |

| [¹⁷⁷Lu]Lu-DOTA-PP-F11 (CP04) | MZ-CRC-1 | 11.2 ± 2.94 | snmjournals.org |

| [¹⁷⁷Lu]Lu-PP-F11N | MZ-CRC-1 | 20.7 ± 1.71 | snmjournals.orgresearchgate.net |

| [¹⁷⁷Lu]Lu-DOTA-MGS5 | A431-CCK2R | ~23-24 | mdpi.comnih.gov |

Structure-Activity Relationship Correlations with In Vivo Performance

The in vivo performance of this compound and related minigastrin analogs is intrinsically linked to their chemical structure. Preclinical research has focused on modifying the peptide sequence to enhance properties such as enzymatic stability, receptor affinity, and pharmacokinetic profiles, which in turn influence tumor uptake and retention.

Key structural modifications and their correlation with in vivo performance have been extensively studied. The peptide PP-F11N, a stabilized minigastrin analog, incorporates specific structural features designed to overcome the limitations of earlier compounds, such as rapid in vivo degradation. nih.gov Its structure consists of a hexa-D-glutamate linker ((D-Glu)₆), a stabilized binding sequence (Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH₂), and the chelator DOTA for radiolabeling with Lutetium-177. nih.govmdpi.com

| Compound | Key Structural Difference | Tumor Uptake (%ID/g) |

|---|---|---|

| [¹⁷⁷Lu]Lu-DOTA-PP-F11N | (D-Glu)₆ linker, Nle substitution | 20.7 ± 1.71 |

| [¹⁷⁷Lu]Lu-DOTA-PP-F11 | (D-Glu)₆ linker, Met | 11.2 ± 2.94 |

Further research has elucidated the critical role of the N-terminal poly-D-glutamic acid sequence. ethz.chnih.govbohrium.com This sequence is not only linked to proteolytic stability but also influences receptor interaction and pharmacokinetics. ethz.ch A study systematically replaced the (D-Glu)₆ sequence in PP-F11N with various other linkers to probe the structure-activity relationship. ethz.chnih.govbohrium.com The results showed that in vivo tumor uptake, as well as in vitro internalization and plasma stability, improved in direct correlation with the number of anionic charges provided by the linker. ethz.chnih.govbohrium.com The native (D-Glu)₆ sequence of PP-F11N demonstrated the highest performance compared to linkers with fewer glutamic acid residues or an uncharged aliphatic linker. ethz.chbohrium.com Computational modeling suggests these negatively charged residues interact with a positively charged region on the cholecystokinin-2 receptor (CCK2R), stabilizing the binding. ethz.ch

| Linker Type | In Vitro Internalization (% after 4h) | In Vivo Tumor Uptake (%ID/g) |

|---|---|---|

| (D-Glu)₆ (PP-F11N) | 62.1 ± 8.3 | 16.5 ± 2.6 |

| (β³-Glu)₄ | 52.4 ± 7.4 | 14.4 ± 2.2 |

| Three D-Glu | 30.5 ± 4.5 | 6.5 ± 1.3 |

| Aliphatic | 10.3 ± 2.1 | 1.2 ± 0.3 |

Conversely, other modifications have been explored to optimize performance further. Replacing the D-γ-Glu-Ala-Tyr-Gly sequence with polyethylene (B3416737) glycol (PEG) spacers was found to maintain high receptor affinity but resulted in significantly lower in vitro stability, suggesting this specific amino acid sequence is important for the molecule's integrity. nih.govresearchgate.net

Another strategy to improve in vivo performance involves conjugation to an albumin-binding domain. The development of INER-PP-F11N, which incorporates such a domain, led to a dramatic increase in metabolic stability. mdpi.comgrafiati.com While [¹⁷⁷Lu]Lu-DOTA-PP-F11N showed stability of 56.4% after 144 hours in fetal bovine serum, the albumin-binding versions remained over 90% intact. mdpi.com This enhanced stability translated to superior in vivo performance, with biodistribution analysis revealing significantly greater tumor uptake and concurrently reduced kidney accumulation for [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N compared to the parent compound. mdpi.comgrafiati.com

| Compound | Tumor Uptake (%ID/g at 72h) | Kidney Uptake (%ID/g at 72h) |

|---|---|---|

| [¹⁷⁷Lu]Lu-DOTA-PP-F11N | ~10 | ~12 |

| [¹⁷⁷Lu]Lu-DOTA-INER-PP-F11N-1 | ~25 | ~5 |

These preclinical findings collectively demonstrate a clear and predictable relationship between the chemical structure of PP-F11N and its in vivo behavior. Specific modifications, such as the Nle-for-Met substitution, the inclusion of a hexa-D-glutamate chain, and the addition of an albumin-binding domain, directly correlate with enhanced stability, tumor targeting, and favorable biodistribution profiles.

Receptor Biology and Molecular Interactions

CCK2R Expression Heterogeneity in Preclinical Tumor Models

The efficacy of Lutetium Lu 177 PP-F11N is intrinsically linked to the expression levels of its target, the CCK2R, on tumor cells. Preclinical studies have demonstrated significant heterogeneity in CCK2R expression across different tumor models, which in turn affects the uptake of the radioligand.

Research comparing the uptake of ¹⁷⁷Lu-DOTA-PP-F11N in different xenograft models has highlighted this variability. For instance, studies have utilized the transfected epidermoid carcinoma cell line A431, which expresses the human CCK2R (A431-CCK2R(+)), and the human-derived MTC cell line MZ-CRC-1. snmjournals.org The uptake of the radiotracer was found to be considerably higher in MZ-CRC-1 tumors compared to A431-CCK2R(+) tumors, suggesting a higher number of available binding sites on the MZ-CRC-1 cells. snmjournals.orgresearchgate.net

Specifically, the tumor uptake in MZ-CRC-1 xenografts was almost double that observed in the A431-CCK2R(+) model. snmjournals.orgsnmjournals.org This difference in uptake directly reflects the heterogeneous expression of CCK2R among these preclinical tumor models. Furthermore, no significant uptake is observed in CCK2R-negative cells, confirming the specificity of the radioligand. nih.gov The following table summarizes the differential uptake of ¹⁷⁷Lu-DOTA-PP-F11N in these two preclinical models.

| Preclinical Tumor Model | Tumor Uptake of ¹⁷⁷Lu-DOTA-PP-F11N (%IA/g) | Reference |

|---|---|---|

| A431-CCK2R(+) | 6.94 ± 0.82 | snmjournals.org |

| MZ-CRC-1 | 20.7 ± 1.71 | snmjournals.org |

Ligand-Receptor Binding Characteristics and Conformational Changes

The interaction between this compound and the CCK2R is characterized by high-affinity binding, a prerequisite for effective tumor targeting. Saturation binding studies have been conducted on both MZ-CRC-1 and A431-CCK2R(+) cells to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax). snmjournals.org

These studies revealed that all three tested radiotracers, including ¹⁷⁷Lu-DOTA-PP-F11N, exhibited higher Bmax and slightly better affinity in the human-derived MZ-CRC-1 cells compared to the transfected A431-CCK2R(+) cells. snmjournals.org This aligns with the observed higher tumor uptake in the MZ-CRC-1 model. The binding characteristics are summarized in the table below.

| Cell Line | Binding Affinity (Kd, nM) | Maximum Number of Binding Sites (Bmax, nM) | Reference |

|---|---|---|---|

| A431-CCK2R(+) | 40 - 50 | 0.54 - 0.65 | snmjournals.org |

| MZ-CRC-1 | 30 - 35 | 0.8 - 1.2 | snmjournals.org |

Upon binding of an agonist like PP-F11N, G protein-coupled receptors (GPCRs) such as the CCK2R undergo conformational changes that trigger downstream signaling pathways. nih.gov While the precise conformational shifts induced by this compound have not been extensively detailed, molecular modeling studies of similar minigastrin analogues interacting with the CCK2R suggest that the C-terminal part of the peptide enters a cavity formed by the receptor's helices. nih.gov The N-terminal portion, which includes the DOTA chelator and the lutetium-177, is positioned at the entrance of the binding site, largely exposed to the solvent. nih.gov This positioning likely explains why changes in the radiometal have a minimal impact on the binding affinity. nih.gov

Intracellular Trafficking and Fate of Receptor-Bound Radioligand

Following binding to the CCK2R, this compound, acting as an agonist, is internalized by the tumor cells. nih.gov This process of receptor-mediated endocytosis is a critical step for delivering the cytotoxic radioisotope into the cell, thereby enhancing its therapeutic effect. The internalization of ¹⁷⁷Lu-DOTA-PP-F11N has been shown to be significantly higher in MZ-CRC-1 cells compared to other minigastrin analogs. snmjournals.org

Studies have demonstrated that the internalization of ¹⁷⁷Lu-DOTA-PP-F11N is a time-dependent process, with increasing intracellular accumulation over time. nih.gov For instance, in A431-CCK2R(+) cells, the internalization activity of ¹⁷⁷Lu-DOTA-PP-F11N increased from 37.37 ± 3.04% at 1 hour to 71.44 ± 3.52% at 4 hours. nih.gov The internalized fraction of the radioligand is substantially larger than the membrane-bound fraction, which is characteristic of receptor agonists. snmjournals.orgnih.gov

The table below presents the internalization data for ¹⁷⁷Lu-DOTA-PP-F11N in A431-CCK2R(+) cells.

| Incubation Time | Internalization Activity (%IA/10⁶ cells) | Reference |

|---|---|---|

| 1 hour | 37.37 ± 3.04 | nih.gov |

| 4 hours | 71.44 ± 3.52 | nih.gov |

Once internalized, the receptor-radioligand complex is trafficked within the cell. As with other activated GPCRs, the complex can be directed to lysosomes for degradation or to endosomes for recycling back to the cell surface. nih.gov The degradation of the radioligand within the lysosomes can lead to the intracellular retention of the radioisotope, prolonging the radiation dose delivered to the tumor cell. The specific pathways and the ultimate fate of the internalized this compound are influenced by various cellular factors and are an area of ongoing investigation to optimize the therapeutic efficacy of this radiopharmaceutical.

Advanced Imaging and Dosimetry in Preclinical Settings

Preclinical Single Photon Emission Computed Tomography (SPECT)/CT Imaging Applications

Preclinical imaging with ¹⁷⁷Lu-PP-F11N, primarily using Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT), is instrumental in visualizing its biodistribution and tumor-targeting capabilities in vivo. nih.govsnmjournals.org In studies involving mice bearing CCK2R-positive tumor xenografts, SPECT/CT imaging has successfully confirmed the findings from ex vivo biodistribution experiments. nih.gov

NanoSPECT/CT imaging has been utilized to monitor the accumulation of the radiotracer at various time points post-injection. mdpi.comnih.gov These imaging studies demonstrate visible accumulation of ¹⁷⁷Lu-PP-F11N in tumor tissue, as well as in organs like the stomach and kidneys. nih.govnih.gov For instance, in mice with dual xenografts (human medullary thyroid carcinoma MZ-CRC-1 and transfected A431-CCK2R(+)), SPECT/CT scans clearly show radioactivity uptake in the tumors. snmjournals.orgnih.gov The imaging confirms CCK2R-specific uptake, which is a critical characteristic for a targeted therapeutic agent. nih.gov These applications underscore the utility of SPECT/CT in providing non-invasive, longitudinal assessment of the radiopharmaceutical's behavior in a living organism, confirming its ability to reach its intended target. mdpi.comnih.gov

Quantitative Image Analysis Methodologies for Biodistribution Assessment

Quantitative analysis in preclinical settings is crucial for assessing the biodistribution of ¹⁷⁷Lu-PP-F11N. This is typically achieved by measuring the radioactivity in dissected tissues at various time points after administration of the radiotracer and expressing it as a percentage of the injected activity per gram of tissue (%IA/g). snmjournals.orgsnmjournals.org These ex vivo biodistribution studies provide detailed quantitative data on the uptake and retention of the compound in tumors and normal organs.

Studies in nude mice with CCK2R-positive xenografts have shown significant tumor uptake. For example, in mice with MZ-CRC-1 tumors, the uptake of ¹⁷⁷Lu-PP-F11N was recorded at 20.7 ± 1.71 %IA/g at 4 hours post-injection. snmjournals.orgsnmjournals.org In the same study, uptake in A431-CCK2R(+) tumors was 6.94 ± 0.82 %IA/g. snmjournals.org The analysis also quantifies uptake in normal organs, with the kidneys showing an uptake of 5.75 ± 1.56 %IA/g and the CCK2R-positive stomach showing 2.15 ± 0.83 %IA/g, indicating renal excretion and specific binding in the stomach. snmjournals.org

Comparisons with other similar radiolabeled analogs are often performed to evaluate improvements in targeting. For example, the uptake of ¹⁷⁷Lu-PP-F11N in MZ-CRC-1 tumors was found to be almost double that of a related compound, ¹⁷⁷Lu-DOTA-PP-F11 (20.7 ± 1.71 vs. 11.2 ± 2.94 %IA/g). nih.govsnmjournals.org This quantitative data is essential for calculating tumor-to-organ ratios, which are critical indicators of a radiopharmaceutical's potential therapeutic window. nih.gov

| Tumor Model | Tumor Uptake (%IA/g) | Kidney Uptake (%IA/g) | Stomach Uptake (%IA/g) | Reference |

|---|---|---|---|---|

| MZ-CRC-1 | 20.7 ± 1.71 | 5.75 ± 1.56 | 2.15 ± 0.83 | snmjournals.orgsnmjournals.org |

| A431-CCK2R(+) | 6.94 ± 0.82 | 5.75 ± 1.56 | 2.15 ± 0.83 | snmjournals.org |

Dosimetry Modeling and Calculations in Animal Models

Dosimetry modeling in preclinical animal studies aims to estimate the radiation absorbed dose that would be delivered to tumors and healthy tissues, which is a critical step in predicting both the efficacy and potential toxicity of a radiopharmaceutical. frontiersin.org These calculations are derived from the quantitative biodistribution data collected over time.

The estimation of radiation absorbed doses in tumor xenografts is directly dependent on the measured uptake and retention of ¹⁷⁷Lu-PP-F11N. researchgate.net High tumor uptake, such as the 20.7 %IA/g observed in MZ-CRC-1 xenografts, is indicative of a potentially high radiation dose delivered to the tumor tissue. snmjournals.org The effective dose to the tumor is influenced not only by the peak uptake but also by the biological half-life of the compound within the tumor. A slower washout from the tumor compared to normal tissues leads to a higher cumulative radiation dose and greater therapeutic effect. nih.gov While specific absorbed dose values (in Gy/GBq) for animal models are not extensively detailed in the literature, the biodistribution data serves as the foundational input for such calculations using methodologies like the Medical Internal Radiation Dose (MIRD) formalism. nih.gov The high tumor-to-kidney and tumor-to-stomach uptake ratios observed for ¹⁷⁷Lu-PP-F11N suggest a favorable therapeutic index, with a preferential radiation burden on the tumor. nih.gov

Similarly, estimating the radiation absorbed doses in normal organs is vital for predicting potential toxicities. The kidneys are often a critical organ in peptide receptor radionuclide therapy due to the renal excretion pathway of many radiolabeled peptides. nih.gov For ¹⁷⁷Lu-PP-F11N, the kidney uptake was measured to be 5.75 ± 1.56 %IA/g at 4 hours post-injection in mouse models. snmjournals.org Another organ showing specific uptake is the stomach, due to the presence of CCK2 receptors. nih.gov The quantitative biodistribution data for these and other organs are used to calculate residence times, which are then used in dosimetry models to estimate the absorbed doses. nih.gov A favorable biodistribution profile, characterized by rapid clearance from most normal tissues and retention only in the tumor, is key to minimizing radiation exposure to healthy organs and is a primary goal in the development of new radiopharmaceuticals. nih.gov

Future Research Directions and Translational Perspectives

Development of Next-Generation Lutetium-177 PP-F11N Derivatives with Enhanced Properties

The quest for improved therapeutic efficacy and reduced off-target effects is a primary driver in the development of new radiopharmaceuticals. For ¹⁷⁷Lu-PP-F11N, research is focused on creating next-generation derivatives with enhanced properties such as improved stability, higher tumor uptake, and better tumor-to-organ ratios. mdpi.com

One strategy involves modifying the peptide structure to increase its stability against enzymatic degradation. mdpi.com For instance, the introduction of albumin-binding motifs has been explored to prolong the circulation time of the radiopharmaceutical, potentially leading to greater accumulation in tumors. mdpi.commdpi.com Researchers have developed derivatives like INER-PP-F11N-1 and INER-PP-F11N-2, which incorporate such motifs. mdpi.com These modifications aim to address limitations of the parent compound, such as high renal and gastrointestinal toxicity and low tumor accumulation. mdpi.com

Table 1: Comparison of ¹⁷⁷Lu-PP-F11N and a Next-Generation Derivative

| Feature | ¹⁷⁷Lu-DOTA-PP-F11N | ¹⁷⁷Lu-DOTA-INER-PP-F11N-1 |

| Modification | Standard Peptide | Addition of albumin-binding motif |

| Tumor Growth Inhibition | Standard | More pronounced |

| Cellular Internalization | Standard | 27% higher in A431 CCK2R (+) cells |

| Metabolic Stability | Standard | Remains above 90% for up to 144h |

This table is based on preclinical data and highlights the potential improvements of next-generation derivatives. mdpi.com

Exploration of Novel Combinatorial Therapeutic Modalities for Radioligand Therapy Enhancement

To overcome intrinsic or acquired resistance and to improve treatment outcomes, combining ¹⁷⁷Lu-PP-F11N with other therapeutic agents is a promising avenue of research. The goal is to synergistically enhance the anti-tumor effects of the radioligand therapy.

One notable area of investigation is the combination of ¹⁷⁷Lu-PP-F11N with kinase inhibitors. nih.govspringermedizin.de For example, the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) by drugs like everolimus (B549166) (RAD001) has been shown to increase the uptake of radiolabeled minigastrin analogues in tumors. nih.govethz.ch This enhanced uptake can lead to a more potent therapeutic effect. ethz.ch Preclinical studies have demonstrated that the combination of everolimus and ¹⁷⁷Lu-PP-F11N resulted in significantly inhibited tumor growth compared to either treatment alone. nih.govethz.ch

Another strategy involves targeting signaling pathways that are activated in response to targeted radionuclide therapy (TRT). Research has shown that TRT with ¹⁷⁷Lu-PP-F11N can activate survival pathways such as the epidermal growth factor receptor (EGFR) and integrin signaling pathways. nih.govd-nb.info Inhibiting these pathways with drugs like erlotinib (B232), an EGFR inhibitor, has been shown to sensitize cancer cells to the radiolabeled minigastrin and improve therapeutic response in preclinical models. springermedizin.denih.gov

Furthermore, inhibiting enzymes that degrade the peptide, such as neutral endopeptidase (NEP), is being explored. Pre-treatment with a NEP inhibitor like sacubitril (B1662468) has been shown to increase the in-vivo stability of ¹⁷⁷Lu-PP-F11N, leading to significantly higher absorbed tumor doses in human studies. clinconnect.ionih.gov

Table 2: Investigational Combinatorial Therapies with ¹⁷⁷Lu-PP-F11N

| Combination Agent | Mechanism of Action | Observed Effect | Reference |

| Everolimus (RAD001) | mTORC1 Inhibitor | Enhanced tumor uptake, inhibited tumor growth | nih.govethz.ch |

| Erlotinib | EGFR Inhibitor | Sensitized cancer cells, increased therapeutic response | springermedizin.denih.gov |

| Sacubitril | Neutral Endopeptidase (NEP) Inhibitor | Increased in-vivo stability, higher tumor-absorbed doses | clinconnect.ionih.gov |

Methodological Advancements in Preclinical Radiopharmaceutical Evaluation

The successful translation of a radiopharmaceutical from the laboratory to the clinic hinges on rigorous preclinical evaluation. iaea.org Over the years, the methodologies for these evaluations have become more sophisticated, moving beyond simple biodistribution studies to include a range of in vitro and in vivo techniques to ascertain the biological properties of the radiolabeled molecules. iaea.orgwiley.com

Current preclinical evaluations for ¹⁷⁷Lu-based radiopharmaceuticals involve a multi-faceted approach. iaea.org This includes in vitro studies on cancer cell lines to determine binding affinity, internalization, and cytotoxicity. researchgate.net The use of patient-derived xenografts (PDX) in animal models provides a more clinically relevant system to assess the biodistribution and therapeutic efficacy of compounds like ¹⁷⁷Lu-PP-F11N. researchgate.net

Technological advancements in small animal imaging, such as microSPECT/CT, allow for detailed, non-invasive monitoring of radiopharmaceutical distribution and tumor response over time. researchgate.net This provides valuable data on tumor uptake and retention, as well as accumulation in healthy organs, which is crucial for dosimetry estimates and predicting potential toxicities. nih.govsnmjournals.org

The International Atomic Energy Agency (IAEA) actively promotes the development of guidelines for the preclinical evaluation of ¹⁷⁷Lu-based radiopharmaceuticals to ensure quality, safety, and efficacy. iaea.org This includes standardized protocols for radiolabeling, quality control, and the assessment of biological behavior. iaea.org

Deeper Elucidation of Cancer Cell Adaptation and Radioresistance Mechanisms to TRT

A significant challenge in targeted radionuclide therapy is the development of radioresistance, which can limit treatment efficacy. nih.govethz.ch Understanding the mechanisms by which cancer cells adapt and become resistant to the radiation delivered by compounds like ¹⁷⁷Lu-PP-F11N is critical for developing strategies to overcome this resistance. innoscience.ru

Research has begun to unravel the complex cellular responses to TRT. Comparative studies between TRT and external beam radiotherapy (EBRT) have revealed that while both induce a DNA damage response, TRT can uniquely activate specific survival signaling pathways. nih.govd-nb.info For instance, ¹⁷⁷Lu-PP-F11N has been shown to robustly activate the EGFR and MAPK signaling pathways in cancer cells. nih.govd-nb.info This activation represents a potential escape mechanism that the cancer cells use to survive the radiation-induced damage.

Other factors contributing to radioresistance include insufficient radiation dose delivery to all parts of the tumor, the tumor microenvironment, and intrinsic biological radioresistance of the tumor cells. ascopubs.org The DNA damage response pathway is a key player in radioresistance, and alterations in this pathway can influence the effectiveness of TRT. ascopubs.org

Future research will likely focus on:

Genomic and Proteomic Profiling: Identifying biomarkers that predict response or resistance to ¹⁷⁷Lu-PP-F11N therapy.

Tumor Microenvironment: Investigating how the tumor microenvironment influences radiopharmaceutical delivery and cellular response.

DNA Damage Repair Pathways: Further exploring the role of specific DNA repair pathways in resistance to the low dose-rate radiation characteristic of TRT. nih.gov

By gaining a deeper understanding of these resistance mechanisms, it may be possible to develop rational combination therapies that can re-sensitize resistant tumors or prevent the development of resistance in the first place.

Q & A

Q. What is the mechanism of action of Lutetium Lu 177 PP-F11N, and how does it target tumor cells?

this compound is a radiopharmaceutical combining the gastrin analog PP-F11N with the beta-emitter lutetium-176. The PP-F11N moiety binds to cholecystokinin-2 (CCK-2) receptors, which are overexpressed in certain tumors (e.g., medullary thyroid carcinoma, neuroendocrine tumors). Upon binding, the radionuclide delivers localized beta radiation, inducing DNA damage and apoptosis in receptor-positive cells while sparing healthy tissues . Methodologically, receptor specificity can be validated using in vitro competitive binding assays with radiolabeled CCK-2 ligands and autoradiography on tumor tissue samples.

Q. How should researchers design experiments to evaluate the binding affinity and selectivity of this compound?

Key steps include:

- Competitive binding assays : Use cell lines expressing CCK-2 receptors and compare displacement of a reference radioligand (e.g., ¹²⁵I-gastrin) by PP-F11N. Calculate IC₅₀ values to quantify affinity .

- Biodistribution studies : In animal models, administer radiolabeled PP-F11N and measure uptake in target vs. non-target tissues using gamma counters or SPECT imaging. Normalize data to receptor density (e.g., via immunohistochemistry) .

- Blocking experiments : Pre-dose with unlabeled PP-F11N to confirm receptor-mediated uptake .

Q. What pharmacokinetic parameters are critical to assess in preclinical studies of this compound?

Focus on:

- Volume of distribution (Vz) : Indicates tissue penetration; reported as ~460 L for analogous Lu-177 agents .

- Clearance (CL) : Renal excretion dominates (65% within 48 hours for Lu-177 dotatate), necessitating monitoring of kidney function .

- Terminal half-life : ~71 hours for Lu-177 dotatate; impacts dosing frequency and radiation safety protocols . Methodologically, use serial blood/urine sampling and gamma spectrometry to construct concentration-time curves.

Advanced Research Questions

Q. How can renal toxicity be mitigated in clinical trials involving this compound?

Strategies derived from Lu-177 dotatate studies:

- Amino acid co-infusion : Reduces renal radiation exposure by 47% by competitively inhibiting tubular reabsorption .

- Dosimetry optimization : Calculate patient-specific radiation doses via SPECT/CT imaging and adjust administered activity to keep kidney absorbed doses <23 Gy .

- Hydration protocols : Increase urine flow to accelerate radionuclide excretion .

Q. How should contradictory tumor response rates (e.g., 16% ORR in GEP-NETs vs. higher rates in other studies) be analyzed?

Address discrepancies by:

- Patient stratification : Segment cohorts by tumor receptor density (quantified via ⁶⁸Ga-DOTA-SSTR PET) and prior therapies .

- Dosimetry correlation : Link tumor absorbed radiation doses (calculated using MIRD formalism) to response rates .

- Endpoint standardization : Use RECIST 1.1 for objective response and PERCIST for metabolic response to reduce variability .

Q. What methodologies are recommended to assess the long-term mutagenic risks of this compound?

Despite lacking carcinogenicity data for Lu-177 agents (due to radiation’s inherent mutagenicity), employ:

- In vitro genotoxicity assays : Comet assay (DNA strand breaks) and γH2AX foci analysis (double-strand breaks) in human lymphocytes .

- In vivo models : Track tumorigenesis in Nu/Nu mice over 24 months post-therapy, comparing irradiated vs. control tissues .

- Secondary malignancy registries : Long-term follow-up in clinical trial participants (e.g., ≥10 years) .

Q. How can researchers optimize theranostic workflows for this compound?

Integrate diagnostic and therapeutic steps:

- Pre-therapy imaging : Use ⁶⁸Ga/⁶⁴Cu-labeled PP-F11N for PET/CT to confirm receptor expression and quantify tumor burden .

- Dose fractionation : Split Lu-177 PP-F11N into multiple cycles (e.g., 4 doses, 8 weeks apart) to reduce hematologic toxicity, as done in NETTER-1 trials .

- Response monitoring : Combine FDG-PET (metabolic activity) and circulating tumor DNA analysis for early detection of resistance .

Methodological Notes

- References to analogous compounds : Data from Lu-177 dotatate (LUTATHERA®) and vipivotide tetraxetan (PLUVICTO®) inform strategies for PP-F11N, but receptor targeting (CCK-2 vs. PSMA/SSTR) and pharmacokinetics may differ.

- Critical gaps : Limited PP-F11N-specific data on CYP450 interactions (though Lu-177 dotatate shows no inhibition ), necessitating dedicated in vitro transporter studies.

- Regulatory considerations : Emphasize adherence to ALARA principles in radiation safety protocols during preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.